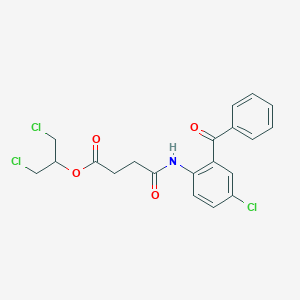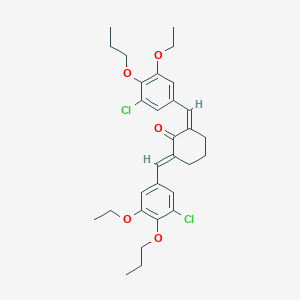![molecular formula C21H21F3N4O3S B445057 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445057.png)
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the functional groups.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the trifluoromethyl group and the thienylmethyl group enhances its binding affinity and selectivity towards these targets, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidines: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Thioether-functionalized trifluoromethyl-alkynes: These compounds share the trifluoromethyl group and are used in the synthesis of multifunctional fluorinated derivatives.
The unique combination of functional groups in 5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.
Properties
Molecular Formula |
C21H21F3N4O3S |
|---|---|
Molecular Weight |
466.5g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N4O3S/c1-30-16-6-5-12(8-17(16)31-2)14-9-18(21(22,23)24)28-19(26-14)10-15(27-28)20(29)25-11-13-4-3-7-32-13/h3-8,10,14,18,26H,9,11H2,1-2H3,(H,25,29) |
InChI Key |
MCZXCIUOJBWHJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CS4)N2)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC=CS4)N2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![N,N-dicyclohexyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444980.png)

![5-[(4-tert-butylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B444986.png)
![Cyclohexyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B444987.png)
![2-Chlorophenyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B444988.png)
![3-[(2-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B444989.png)
![N-{2,2-dimethyl-3-[(3,4,5-triethoxybenzoyl)amino]propyl}-3,4,5-triethoxybenzamide](/img/structure/B444990.png)

![Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B444992.png)

![2,6-Bis[2-(benzyloxy)benzylidene]cyclohexanone](/img/structure/B444994.png)
![Ethyl 2-amino-5-[(2,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B444996.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B444997.png)
